
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an amine group attached to a prop-2-enyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylbenzaldehyde and a suitable amine precursor.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine precursor in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing a metal catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Further reduced amine derivatives.
Substitution Products: Phenyl ring-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor signaling.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(4-Chlorophenyl)prop-2-enylamine: Lacks the methyl group on the phenyl ring.
(1R)-1-(4-Methylphenyl)prop-2-enylamine: Lacks the chloro group on the phenyl ring.
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enol: Contains a hydroxyl group instead of an amine group.
Uniqueness:
- The presence of both chloro and methyl substituents on the phenyl ring imparts unique chemical and biological properties to (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C10H12ClN |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
(1R)-1-(4-chloro-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
InChI-Schlüssel |
VNPYPUVQSPZYPX-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)[C@@H](C=C)N)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C=C)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


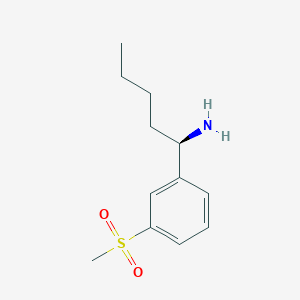
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B13048190.png)
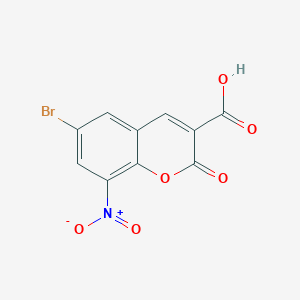
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13048200.png)
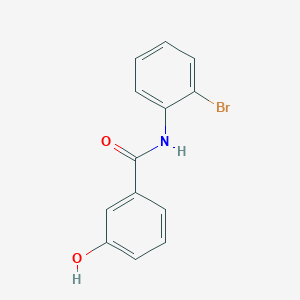
![6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13048212.png)
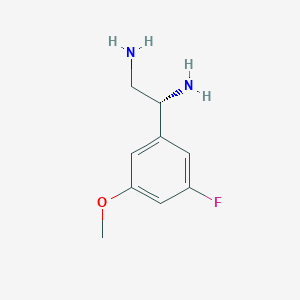
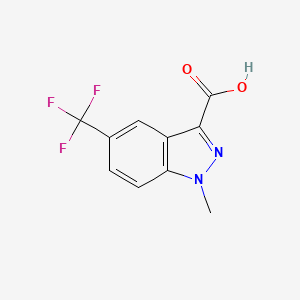
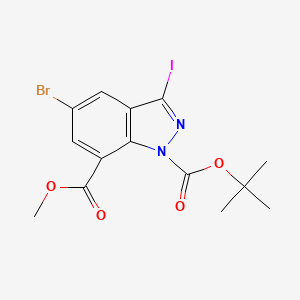
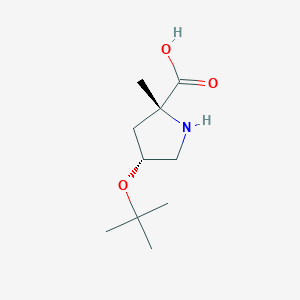
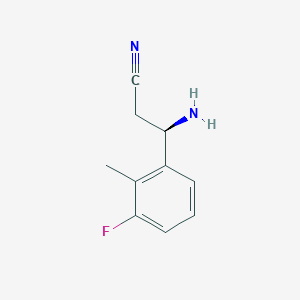
![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)
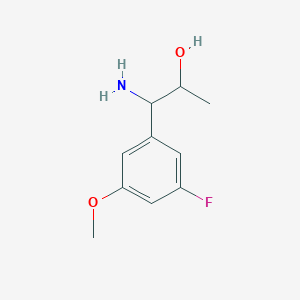
![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)
